
1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action, which makes it an interesting subject for scientific research.
Wirkmechanismus
1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate acts as a blocker of the Nav1.7 channel by binding to a specific site on the channel protein. This prevents the channel from opening and allows this compound to reduce the transmission of pain signals. The mechanism of action of this compound is unique compared to other pain medications, which typically target other types of ion channels or receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. It has also been found to have a low potential for addiction and abuse, which is a significant advantage over other pain medications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate for lab experiments is its potency and selectivity for the Nav1.7 channel. This allows researchers to study the specific effects of blocking this channel on pain transmission. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for the study of 1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate. One potential application is in the development of new pain medications that target the Nav1.7 channel. Additionally, further research is needed to understand the long-term effects of this compound on pain transmission and to determine its potential for clinical use. Other future directions could include the development of more efficient synthesis methods to increase the yield of this compound and the study of its effects on other ion channels and receptors.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in pain management. It has a unique mechanism of action as a blocker of the Nav1.7 channel and has been found to have a low potential for addiction and abuse. While there are some limitations to its use in lab experiments, this compound is a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes this compound a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3;3-1(4)2(5)6/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLSSRAXIXTRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



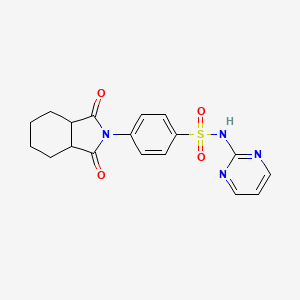
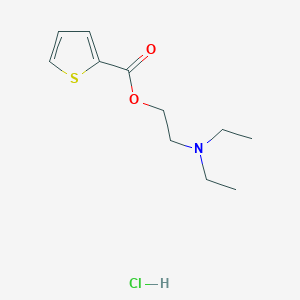

![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)
![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)
![[4-(4,5-dimethyl-2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967549.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)
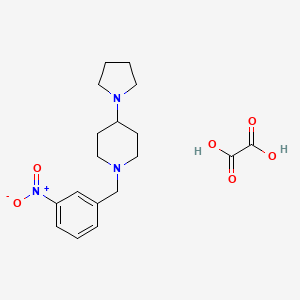
![8-methoxy-3-[2-(4-methylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3967589.png)
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)
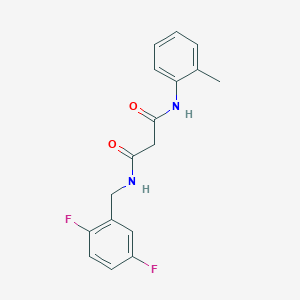
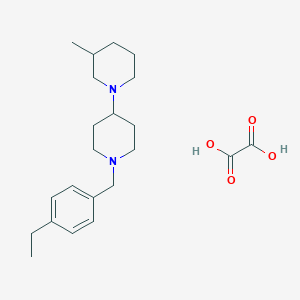
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)